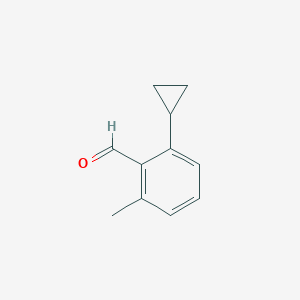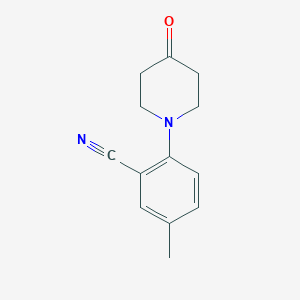
1-Acetyl-Melatonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-Melatonin typically involves the acetylation of serotonin. The process begins with the conversion of serotonin to N-acetylserotonin through the action of the enzyme aralkylamine N-acetyltransferase. This intermediate is then methylated by acetylserotonin O-methyltransferase to produce melatonin .
Industrial Production Methods
Industrial production of melatonin often involves chemical synthesis starting from tryptophan, which is converted to serotonin and then to melatonin through the aforementioned enzymatic reactions. The process is optimized for large-scale production to meet the demand for melatonin supplements and pharmaceuticals .
化学反応の分析
Types of Reactions
1-Acetyl-Melatonin undergoes various chemical reactions, including:
Oxidation: Melatonin can be oxidized to form N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and other metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Melatonin can undergo substitution reactions, particularly at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: AFMK and other oxidative metabolites.
Substitution: Various substituted indole derivatives.
科学的研究の応用
1-Acetyl-Melatonin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying indole chemistry and its derivatives.
Biology: Investigated for its role in regulating circadian rhythms and its antioxidant properties.
Medicine: Widely used in the treatment of sleep disorders, including insomnia and circadian rhythm sleep disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals.
作用機序
The mechanism of action of 1-Acetyl-Melatonin involves its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in the modulation of various physiological processes, including sleep-wake cycles, mood regulation, and immune responses .
類似化合物との比較
Similar Compounds
N-acetylserotonin: An intermediate in the synthesis of melatonin, shares similar biological functions but lacks the full spectrum of melatonin’s effects.
Serotonin: A precursor to melatonin, primarily involved in mood regulation and other neurotransmitter functions.
5-methoxytryptamine: A related compound with similar structural features but different biological activities.
Uniqueness
1-Acetyl-Melatonin is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and its wide range of biological effects make it distinct from other similar compounds .
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)16-7-6-12-9-17(11(2)19)15-5-4-13(20-3)8-14(12)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) |
InChIキー |
FKVNLRYFXSFTOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8272056.png)










![2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)

